4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a substituted pyrrolone core with diverse aryl and alkyl substituents. Key structural features include:
- Aroyl group: 4-(Benzyloxy)-2-methylbenzoyl at position 2.
- N-substituent: 2-Methoxyethyl group at position 1.
- Aryl groups: 3-Phenoxyphenyl at position 5 and a hydroxyl group at position 3 .
Properties
CAS No. |
487020-78-0 |
|---|---|
Molecular Formula |
C34H31NO6 |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C34H31NO6/c1-23-20-27(40-22-24-10-5-3-6-11-24)16-17-29(23)32(36)30-31(35(18-19-39-2)34(38)33(30)37)25-12-9-15-28(21-25)41-26-13-7-4-8-14-26/h3-17,20-21,31,36H,18-19,22H2,1-2H3/b32-30+ |
InChI Key |
DWJDUUBPIUACRA-NHQGMKOOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC(=CC=C4)OC5=CC=CC=C5)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a pyrrolone core structure, characterized by various functional groups including:
- Benzyloxy group
- Hydroxyl group
- Methoxyethyl side chain
- Phenoxyphenyl moiety
These structural components contribute to its reactivity and biological activity, making it a candidate for drug development.
Enzyme Inhibition
Research indicates that compounds structurally related to this pyrrolone derivative may exhibit significant enzyme inhibitory activities. For instance, similar compounds have shown potent inhibition of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's Disease (PD) . The specific mechanism involves competitive and reversible inhibition, as demonstrated in studies where derivatives exhibited IC50 values indicating their potency against MAO-B.
Antioxidant Properties
The compound's hydroxyl groups suggest potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Preliminary findings indicate that compounds with similar structures can exhibit significant antioxidant activity, enhancing their therapeutic potential .
Neuroprotective Effects
Neuroprotective effects have also been observed in related compounds, showcasing their ability to protect neuronal cells from damage. For example, derivatives have demonstrated the ability to reduce inflammation and oxidative stress in neuronal models, indicating a promising avenue for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Synthetic Routes
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Key steps include:
- Formation of the benzyloxy intermediate.
- Coupling with appropriate amines or phenols.
- Cyclization to form the pyrrolone structure.
These steps are crucial for obtaining high yields and purity of the final product .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for various non-covalent interactions (e.g., hydrogen bonding), which can modulate the activity of target proteins. For example, inhibition of MAO-B could lead to increased levels of neurotransmitters like dopamine, beneficial in treating PD .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this pyrrolone derivative:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) generally reduce yields due to steric hindrance or electronic deactivation (e.g., compound 25: 9% yield) .
- Hydrophilic N-substituents (e.g., 2-hydroxypropyl vs. 2-methoxyethyl) may influence solubility but require optimized purification steps .
- The target compound’s 3-phenoxyphenyl group introduces steric bulk compared to smaller substituents like phenyl or halogenated aryl groups.
Structural and Electronic Effects
Aroyl Group Modifications
- 4-Methylbenzoyl (compounds 23, 25, 30): Enhances lipophilicity and may improve membrane permeability .
Aryl Group Diversity at Position 5
- 3-Phenoxyphenyl (target compound): The ether linkage provides conformational flexibility, whereas 3-trifluoromethylphenyl (compound 25) offers strong electron-withdrawing effects .
Physicochemical Properties
Table 2: Melting Points and Molecular Weights
*Estimated based on structural similarity.
Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
